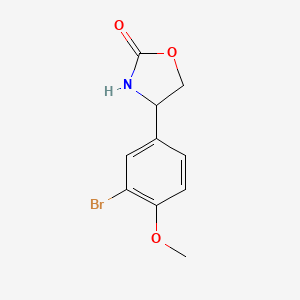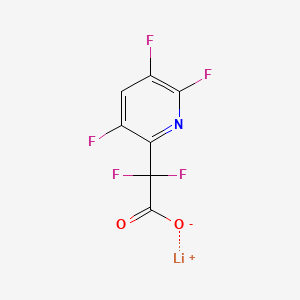
2-(4,5-Dimethyloxazol-2-yl)-2-methylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal is an organic compound that features a unique oxazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal include other oxazole derivatives such as:
- 2-(dimethyl-1,3-oxazol-2-yl)piperidine
- 3-(4,5-dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoroacetone
- 5-(4,5-dimethyl-1,3-oxazol-2-yl)-4-(3-piperidinyl)-2-pyrimidinyl methyl ether
Uniqueness
What sets 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropanal apart from similar compounds is its specific structural features and reactivity profile. These unique characteristics make it suitable for particular applications and research areas where other compounds may not be as effective.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
2-(4,5-dimethyl-1,3-oxazol-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)12-8(10-6)9(3,4)5-11/h5H,1-4H3 |
InChIキー |
OCCIANBDHODSHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C(C)(C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















